molecular formula C17H18N4O4 B2436980 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-02-3

2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2436980
CAS No.: 2034618-02-3
M. Wt: 342.355
InChI Key: KBPKFBQFKAZZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety, which is known for its biological activity, and an isonicotinonitrile group, which adds to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps One common method starts with the preparation of the pyrrolidine-2,5-dione derivative, which is then coupled with a piperidine derivativeThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is often achieved through techniques such as flash column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for research in neurology and pharmacology .

Properties

IUPAC Name

2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-9-12-5-6-19-14(8-12)25-13-2-1-7-20(10-13)17(24)11-21-15(22)3-4-16(21)23/h5-6,8,13H,1-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKFBQFKAZZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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